
(S)-4-Amino-3-(pyridin-4-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-Amino-3-(pyridin-4-yl)butanoic acid, also known as Gabapentin, is a compound with significant pharmacological importance. It is primarily used in the treatment of neuropathic pain and seizures. The compound is characterized by its unique structure, which includes an amino group and a pyridine ring, making it a versatile molecule in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Amino-3-(pyridin-4-yl)butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-pyridinecarboxaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine donor.
Cyclization: The resulting amine undergoes cyclization to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the stereochemistry of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-Amino-3-(pyridin-4-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
Applications De Recherche Scientifique
(S)-4-Amino-3-(pyridin-4-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its effects on neurotransmission and neural pathways.
Medicine: It is widely used in the treatment of neuropathic pain and epilepsy.
Industry: The compound is used in the development of pharmaceuticals and as a precursor for other active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of (S)-4-Amino-3-(pyridin-4-yl)butanoic acid involves the inhibition of voltage-gated calcium channels. This inhibition reduces the release of excitatory neurotransmitters, thereby alleviating neuropathic pain and preventing seizures. The compound primarily targets the alpha-2-delta subunit of the calcium channels, modulating synaptic transmission and neuronal excitability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pregabalin: Similar in structure and used for similar therapeutic purposes.
Vigabatrin: Another compound used in the treatment of epilepsy.
Levetiracetam: Used for seizure control but with a different mechanism of action.
Uniqueness
(S)-4-Amino-3-(pyridin-4-yl)butanoic acid is unique due to its specific targeting of the alpha-2-delta subunit of voltage-gated calcium channels, which distinguishes it from other compounds used in the treatment of neuropathic pain and seizures.
Propriétés
Formule moléculaire |
C9H12N2O2 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
(3S)-4-amino-3-pyridin-4-ylbutanoic acid |
InChI |
InChI=1S/C9H12N2O2/c10-6-8(5-9(12)13)7-1-3-11-4-2-7/h1-4,8H,5-6,10H2,(H,12,13)/t8-/m1/s1 |
Clé InChI |
FAHJINDDPKCKIR-MRVPVSSYSA-N |
SMILES isomérique |
C1=CN=CC=C1[C@H](CC(=O)O)CN |
SMILES canonique |
C1=CN=CC=C1C(CC(=O)O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


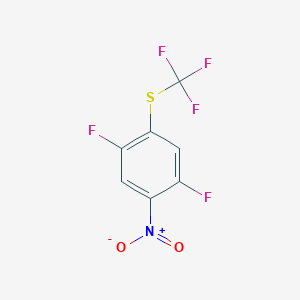
![1-(2-Isopropyl-3-pyridyl)-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B14039319.png)
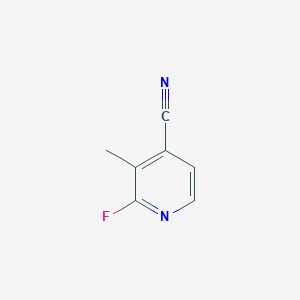

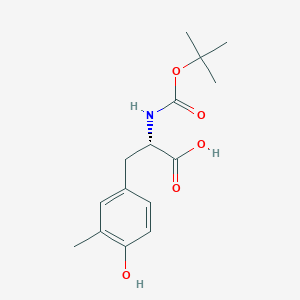





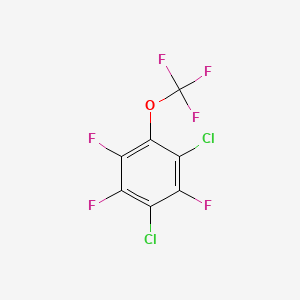

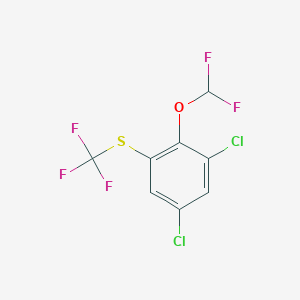
![6-Fluoro-1H-pyrrolo[2,3-B]pyridin-3-amine hcl](/img/structure/B14039377.png)
